molecular formula C11H10ClN B11906300 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11906300
M. Wt: 191.65 g/mol
InChI Key: AOYGKVGVASVOEW-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (6-Cl-THCPI) is a halogenated derivative of the parent compound 1,2,3,4-tetrahydrocyclopenta[b]indole (THCPI). The parent structure consists of a fused cyclopentane-indole system, with the indole moiety contributing aromaticity and the cyclopentane ring introducing conformational constraints. The addition of a chlorine atom at the 6-position modifies electronic properties, solubility, and reactivity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10ClN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2

InChI Key

AOYGKVGVASVOEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Conventional Batch Conditions

In traditional batch reactions, 4-chlorophenylhydrazine hydrochloride reacts with cyclopentanone in a refluxing acetic acid/water mixture. The reaction proceeds via-sigmatropic rearrangement of the intermediate hydrazone, followed by cyclization and aromatization. A representative procedure yields 6-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole with 68–75% efficiency after 8–12 hours. Key challenges include controlling exothermicity and minimizing byproducts like C–H insertion derivatives.

Continuous Flow Optimization

Recent advancements in flow chemistry address scalability and safety limitations of batch processes. A DMSO/AcOH/H₂O solvent system (3:1:1 v/v) under continuous flow at 120°C achieves 83% yield in 20 minutes residence time. The enhanced mass/heat transfer and precise temperature control suppress decomposition pathways, improving reproducibility for gram-scale synthesis.

Table 1: Fischer Synthesis Comparison

ConditionTemperatureTimeYieldByproducts
Batch (AcOH/H₂O)100°C8 h68%C–H insertion (15%)
Flow (DMSO/AcOH/H₂O)120°C20 min83%<5%

Transition Metal-Catalyzed Annulation

Copper-catalyzed annulation strategies offer complementary routes to access the tetrahydrocyclopenta[b]indole core with enhanced functional group tolerance.

Copper(I)-Mediated [3+2] Cycloaddition

Cu(CH₃CN)₄PF₆ (5 mol%) catalyzes the reaction of 2-alkenylindoles with methyl phenyldiazoacetate in dichloromethane at 35°C. The process involves carbene transfer to form a metallocycle intermediate, followed by cyclopentane ring closure. This method achieves 86% yield with >95:5 diastereomeric ratio, avoiding acidic conditions that degrade sensitive substrates.

Substrate Scope and Limitations

Electron-deficient diazo compounds (e.g., trifluoroethyl diazoacetate) enhance reaction rates but reduce yields due to competing dimerization. Sterically hindered indoles (e.g., 1-methyl-2-alkenylindoles) require elevated temperatures (50°C) but maintain >80% efficiency.

Table 2: Copper-Catalyzed Annulation Performance

Diazo CompoundIndole SubstituentYieldd.r.
Methyl phenyldiazoacetate1-Me86%>95:5
Trifluoroethyl diazoacetate5-Cl72%90:10
Ethyl diazoacetate7-OMe68%85:15

Oxidative Cyclization of Tetrahydrocarbazoles

1-Oxo-1,2,3,4-tetrahydrocarbazoles serve as precursors for chlorinated derivatives via dehydrogenation and halogenation sequences.

DDQ-Mediated Aromatization

Treatment of 1-oxo-5-chloro-3,4-dihydrocyclopenta[b]indole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C induces dehydrogenation, yielding this compound with 78% efficiency. The quinone abstracts hydrides from the cyclohexenone ring, generating aromaticity through conjugate elimination.

Chlorination Strategies

Direct electrophilic chlorination using N-chlorosuccinimide (NCS) in AcOH selectively installs the 6-chloro substituent. However, over-chlorination at the 4- and 7-positions occurs if reaction times exceed 2 hours, necessitating careful monitoring.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMSO, DMF) accelerate Fischer cyclization but promote side reactions in metal-catalyzed methods. Dichloromethane optimally balances solubility and catalyst stability for copper-mediated annulation.

Temperature and Residence Time

In flow systems, increasing temperature from 100°C to 120°C reduces residence time from 40 to 20 minutes while improving yield by 15%. Excessively high temperatures (>130°C) degrade the indole nucleus, forming tarry byproducts.

Catalytic System Design

Bidentate ligands (e.g., 1,10-phenanthroline) suppress Cu(I) aggregation, enhancing catalyst turnover in annulation reactions. However, ligand steric bulk impedes substrate approach, reducing reaction rates by 20–30% .

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The chloro substituent can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical State Key Substituents
1,2,3,4-THCPI (Parent) C₁₁H₁₁N 157.21 100.5–105.5 Solid
6-Bromo-THCPI C₁₁H₁₀BrN 236.11 Not reported Solid (commercial) Br at 6-position
7-Bromo-THCPI C₁₁H₁₀BrN 236.11 Not reported Solid (99% purity) Br at 7-position
4-Methyl-THCPI C₁₂H₁₃N 171.24 Not reported Brown oil CH₃ at 4-position
4-(4-Methoxybenzyl)-THCPI C₁₉H₁₉NO 291.16 62–64 White powder 4-MeO-benzyl at 4-position
3-Azido-4-(4-MeO-benzyl)-THCPI C₁₈H₁₇N₄O 318.36 Not reported Brown oil N₃ at 3-position, 4-MeO-benzyl

Key Observations :

  • Halogen Position: Bromine at the 6- or 7-position (e.g., 6-Br vs.
  • Substituent Effects : Alkyl groups (e.g., 4-methyl-THCPI) reduce polarity, resulting in oily consistency, while aromatic substituents (e.g., 4-methoxybenzyl) enhance crystallinity and melting points .
  • Functional Groups : Azido derivatives (e.g., 3-azido-THCPI) introduce reactive handles for click chemistry but may compromise stability due to the N₃ group .

Comparative Data Table: Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HPLC Purity Reference
5-Allyl-2-chloro-6-sulfonyl Not reported Complex multiplet signals 96.7%
4-Methoxybenzyl-THCPI 2950 (C-H), 1600 (C=C) 7.2–6.8 (aromatic H) Not reported
3-Azido-THCPI 2100 (N₃ stretch) 3.5–4.0 (cyclopentane H) Not reported

Biological Activity

6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a nitrogen-containing heterocyclic compound derived from indole, characterized by a chlorine atom at the 6th position of its bicyclic structure. This unique arrangement contributes to its distinct chemical properties and potential biological activities. The compound's significance lies in its applications across medicinal chemistry and pharmacology, particularly due to its structural similarity to other biologically active indole derivatives.

The molecular formula of this compound is C12H10ClNC_{12}H_{10}ClN with a molecular weight of 203.67 g/mol. The synthesis typically involves cyclization reactions starting from appropriate precursors, often utilizing methods such as Fischer indole synthesis.

Biological Activities

Research into the biological activities of this compound has revealed various pharmacological effects:

  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties. For instance, derivatives of chloro-substituted indoles have shown effectiveness against HIV and Hepatitis C viruses. The presence of chlorine enhances biological activity due to improved lipophilicity and lower toxicity compared to iodine analogs .
  • Inhibition of Kinases : Certain studies highlight the potential of indole derivatives as inhibitors for specific kinases such as DYRK1A. Compounds structurally related to this compound have been evaluated for their inhibitory effects on DYRK1A with promising results .
  • Cytotoxicity : The cytotoxic effects of related compounds have been assessed using cell viability tests. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50), provides insights into the safety and efficacy of these compounds .

Comparative Analysis

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key features and activities:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)Selectivity Index
This compoundChlorine at position 6Antiviral; kinase inhibitionTBDTBD
5-Chloro-1H-indoleChlorine at position 5Moderate antiviral activityTBDTBD
7-Chloro-1H-indoleChlorine at position 7Lower kinase inhibitionTBDTBD

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives with specific substitutions exhibited significant antiviral activity against HIV strains. The compounds were tested for their ability to inhibit viral replication in vitro .
  • Kinase Inhibition : Another investigation into halogenated indoles revealed that certain derivatives effectively inhibit DYRK1A with an IC50 value as low as 6 nM for some analogs. These findings suggest that further exploration of such compounds could lead to novel therapeutic agents for diseases linked to dysregulated kinase activity .

Q & A

Q. Q1. What are the foundational synthetic routes for 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole?

Methodological Answer: The compound can be synthesized via:

  • Fischer Indolization : A one-pot, three-component reaction involving cyclopentanone, phenylhydrazine derivatives, and alkylating agents (e.g., iodomethane) under acidic conditions. This method yields moderate to high purity (74% yield reported) .
  • Catalytic Hydrogenation : Hydrogenation of aromatic precursors (e.g., 1,2,3,4-tetrahydrocyclopenta[b]indole) using Pd/C catalysts under 45 psi hydrogen pressure, followed by functionalization with chloro substituents .

Q. Table 1: Comparison of Synthesis Methods

MethodYieldKey Reagents/ConditionsReference
Fischer Indolization74%Phenylhydrazine, cyclopentanone
Catalytic Hydrogenation83–85%Pd/C, HCl, 45 psi H₂

Advanced Synthesis

Q. Q2. How can stereochemical control be achieved during synthesis?

Methodological Answer: Advanced strategies include:

  • Nazarov Cyclization : Utilizing chiral metal complexes or Brønsted acids to induce asymmetry during cyclization. For example, a chiral acetato residue was resolved via X-ray crystallography, showing dihedral angles between 49° and 81.9° for stereoisomers .
  • Disatereoselective Hydrogenation : Optimizing Pd/C catalyst loading and reaction time to minimize racemization during hydrogenation steps .

Basic Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

  • Elemental Analysis : Confirms molecular formula (e.g., C₁₁H₁₃N: Calcd. C 82.97%, H 8.23%, N 8.80%) .
  • Melting Point Determination : Reported ranges (e.g., 208–210°C for indole-5-carboxylic acid derivatives) help assess purity .
  • UV/IR Spectroscopy : Identifies functional groups (e.g., indole N–H stretches at ~3400 cm⁻¹) .

Advanced Characterization

Q. Q4. How are X-ray crystallography and NMR used to resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemical configurations by analyzing dihedral angles (e.g., 76.38° between phenyl and cyclopentane rings) and hydrogen-bonding networks (N–H⋯O interactions) .
  • ²H/¹³C NMR : Detects diastereomers via splitting patterns in deuterated solvents (e.g., DMSO-d₆) .

Q. Table 2: Key Crystallographic Data

ParameterValue RangeReference
Dihedral Angles49.0°–81.9°
Hydrogen Bond Lengths1.8–2.1 Å

Biological Activity

Q. Q5. How can researchers evaluate its interactions with biological targets?

Methodological Answer:

  • Receptor Binding Assays : Competitive inhibition studies using radiolabeled ligands (e.g., serotonin receptor subtypes) .
  • Enzyme Activity Modulation : Measure IC₅₀ values against tryptophan-metabolizing enzymes (e.g., indoleamine 2,3-dioxygenase) via fluorometric assays .

Structure-Activity Relationships (SAR)

Q. Q6. How do substituent modifications influence pharmacological activity?

Methodological Answer:

  • Chloro vs. Methoxy Groups : Chloro substituents enhance lipophilicity (LogP ~3.26), improving blood-brain barrier penetration, while methoxy groups reduce metabolic degradation .
  • Fluorobenzyl Derivatives : Fluorine substitution at the 4-position increases binding affinity to G-protein-coupled receptors (GPCRs) by 20–30% .

Safety and Handling

Q. Q7. What protocols ensure safe laboratory handling?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods to avoid inhalation (vapor pressure ~0 mmHg at 25°C) .
  • First Aid Measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Data Contradictions

Q. Q8. How can researchers resolve discrepancies in stereochemical outcomes?

Methodological Answer:

  • Dynamic NMR Studies : Monitor equilibrium between stereoisomers at varying temperatures .
  • Crystallographic Refinement : Use software like OLEX2 to model disordered atoms (e.g., water molecules in asymmetric units) and refine occupancy factors .

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